molecular formula C10H18O2 B1313071 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran CAS No. 64841-44-7

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran

Cat. No.: B1313071
CAS No.: 64841-44-7
M. Wt: 170.25 g/mol
InChI Key: AKJZBRLPMYBWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran is a heterocyclic compound with the molecular formula C10H16O2 It is a derivative of tetrahydropyran, featuring a pentenyloxy substituent at the second position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with 4-pentyn-1-ol. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the pentenyloxy group on the tetrahydropyran ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yloxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as its role in a particular synthetic route or biological process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituent, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-pent-4-enoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJZBRLPMYBWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437439
Record name 2H-Pyran, tetrahydro-2-(4-pentenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64841-44-7
Record name 2H-Pyran, tetrahydro-2-(4-pentenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated HCl (0.03 ml) was added dropwise over 25 minutes (slightly exothermic) to a solution of dihydropyran (5.37 g, 64 mmol) and 4-penten-1-ol (5.0 g, 58 mmol) while stirring. At RT the reaction mixture was stirred for two hours. The solution was washed with a saturated sodium carbonate solution and dried over anhydrous potassium carbonate, thus affording 8.6 g (87% yield) of a light yellow oil.
Name
Quantity
0.03 mL
Type
reactant
Reaction Step One
Quantity
5.37 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
87%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.